molecular formula C31H34O7 B15207029 Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B15207029
M. Wt: 518.6 g/mol
InChI Key: PSXNNYHMFCEJTQ-WCDZDMCASA-N
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Description

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective substitution reactions. One common synthetic route involves the following steps:

    Protection of Hydroxyl Groups: The starting material, a tetrahydropyran derivative, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.

    Allylation: The protected intermediate is then subjected to allylation using allyl bromide and a suitable base, such as potassium carbonate, to introduce the allyloxy group.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized tetrahydropyran derivatives.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S,4S,5R,6R)-6-(methoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
  • Methyl (2S,3S,4S,5R,6R)-6-(ethoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
  • Methyl (2S,3S,4S,5R,6R)-6-(propoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate

Uniqueness

The uniqueness of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate lies in its specific combination of allyloxy and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C31H34O7

Molecular Weight

518.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane-2-carboxylate

InChI

InChI=1S/C31H34O7/c1-3-19-34-31-29(37-22-25-17-11-6-12-18-25)27(36-21-24-15-9-5-10-16-24)26(28(38-31)30(32)33-2)35-20-23-13-7-4-8-14-23/h3-18,26-29,31H,1,19-22H2,2H3/t26-,27-,28-,29+,31+/m0/s1

InChI Key

PSXNNYHMFCEJTQ-WCDZDMCASA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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